Cas no 1337879-64-7 (1,3-oxazole-5-carboximidamide)

1,3-Oxazole-5-carboximidamide is a heterocyclic compound featuring an oxazole core with a carboximidamide functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The oxazole ring contributes to stability and bioavailability, while the carboximidamide group offers reactivity for further derivatization, such as amidine formation or condensation reactions. Its balanced lipophilicity and electronic properties make it a valuable intermediate for designing biologically active molecules, including kinase inhibitors or antimicrobial agents. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity for research and industrial use.
1,3-oxazole-5-carboximidamide structure
1,3-oxazole-5-carboximidamide structure
Product Name:1,3-oxazole-5-carboximidamide
CAS No:1337879-64-7
MF:C4H5N3O
MW:111.101999998093
CID:5895010
PubChem ID:54449656
Update Time:2025-08-03

1,3-oxazole-5-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 5-Oxazolecarboximidamide
    • 1,3-oxazole-5-carboximidamide
    • Oxazole-5-carboximidamide
    • EN300-1783205
    • 1337879-64-7
    • Inchi: 1S/C4H5N3O/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6)
    • InChI Key: QJGFXHMMQLBFSV-UHFFFAOYSA-N
    • SMILES: O1C(C(N)=N)=CN=C1

Computed Properties

  • Exact Mass: 111.043261792g/mol
  • Monoisotopic Mass: 111.043261792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 75.9Ų

Experimental Properties

  • Density: 1.52±0.1 g/cm3(Predicted)
  • Boiling Point: 220.2±32.0 °C(Predicted)
  • pka: 9.88±0.50(Predicted)

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Additional information on 1,3-oxazole-5-carboximidamide

Research Brief on 1,3-Oxazole-5-carboximidamide (CAS: 1337879-64-7): Recent Advances and Applications in Chemical Biology and Medicine

The compound 1,3-oxazole-5-carboximidamide (CAS: 1337879-64-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. The structural motif of 1,3-oxazole-5-carboximidamide is particularly notable for its ability to interact with diverse biological targets, making it a promising scaffold for the development of novel therapeutics.

Recent studies have highlighted the synthetic accessibility of 1,3-oxazole-5-carboximidamide derivatives, with optimized routes yielding high purity and scalability. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method for this compound, leveraging palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 2- and 4-positions of the oxazole ring. This methodological advancement has facilitated the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, enabling researchers to fine-tune the compound's pharmacological profile.

In terms of biological activity, 1,3-oxazole-5-carboximidamide has demonstrated potent inhibitory effects against several clinically relevant targets. Notably, a 2024 study published in ACS Chemical Biology revealed that certain derivatives of this compound exhibit sub-micromolar inhibition of protein kinases involved in inflammatory pathways, suggesting potential applications in autoimmune diseases. Molecular docking simulations further elucidated the binding mode of these derivatives, highlighting key interactions with the ATP-binding pocket of target kinases. These findings underscore the compound's utility as a lead structure for kinase inhibitor development.

Beyond kinase inhibition, emerging research has explored the antimicrobial potential of 1,3-oxazole-5-carboximidamide derivatives. A recent European Journal of Medicinal Chemistry report (2024) described analogs with broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies indicated that these compounds disrupt bacterial cell wall biosynthesis by targeting undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in peptidoglycan formation. This dual mechanism of action—combining direct enzyme inhibition with membrane destabilization—positions these derivatives as promising candidates for addressing antibiotic resistance.

The pharmacokinetic properties of 1,3-oxazole-5-carboximidamide derivatives have also been investigated in preclinical models. A 2023 study in Drug Metabolism and Disposition reported favorable metabolic stability and oral bioavailability for select analogs, with plasma half-lives exceeding 4 hours in rodent models. These findings, combined with low cytotoxicity profiles observed in human hepatocyte assays, suggest that the scaffold possesses suitable drug-like properties for further development. However, researchers note that optimization of blood-brain barrier penetration remains a challenge for central nervous system (CNS) targets.

Looking forward, the versatility of the 1,3-oxazole-5-carboximidamide scaffold continues to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) designs for targeted protein degradation, as well as exploration of its fluorescent properties for bioimaging applications. The compound's unique chemical features—including hydrogen bond donor/acceptor capacity and aromatic character—make it particularly adaptable to these cutting-edge therapeutic modalities. With multiple derivatives now entering preclinical development pipelines, 1,3-oxazole-5-carboximidamide represents a compelling case study in scaffold-based drug discovery.

In conclusion, the growing body of research on 1,3-oxazole-5-carboximidamide (CAS: 1337879-64-7) underscores its significance as a multifunctional pharmacophore in modern drug discovery. From kinase inhibition to antimicrobial activity, this scaffold demonstrates remarkable versatility while maintaining favorable drug-like properties. As synthetic methodologies advance and biological understanding deepens, we anticipate seeing clinical candidates emerging from this chemical class in the coming years. Continued exploration of structure-activity relationships and mechanism of action will be crucial for unlocking the full therapeutic potential of this promising compound.

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